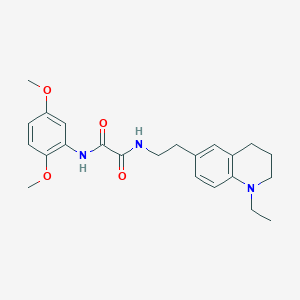

N1-(2,5-dimethoxyphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

CAS No.: 955609-73-1

Cat. No.: VC7662074

Molecular Formula: C23H29N3O4

Molecular Weight: 411.502

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955609-73-1 |

|---|---|

| Molecular Formula | C23H29N3O4 |

| Molecular Weight | 411.502 |

| IUPAC Name | N'-(2,5-dimethoxyphenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |

| Standard InChI | InChI=1S/C23H29N3O4/c1-4-26-13-5-6-17-14-16(7-9-20(17)26)11-12-24-22(27)23(28)25-19-15-18(29-2)8-10-21(19)30-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,24,27)(H,25,28) |

| Standard InChI Key | KKNHXYRYFCJZFC-UHFFFAOYSA-N |

| SMILES | CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)OC)OC |

Introduction

Structural Characterization and Molecular Properties

Core Molecular Architecture

N1-(2,5-dimethoxyphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide features a central oxalamide bond (-NH-C(O)-C(O)-NH-) connecting two distinct moieties:

-

N1-Substituent: A 2,5-dimethoxyphenyl group, where methoxy (-OCH₃) groups at positions 2 and 5 enhance electron-donating capacity and influence aromatic π-system reactivity.

-

N2-Substituent: A 2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl chain, comprising a partially saturated quinoline ring system with an ethyl group at the 1-position and an ethylenediamine spacer .

The tetrahydroquinoline moiety introduces conformational rigidity, while the ethyl group modulates lipophilicity and steric bulk.

Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₃₀N₄O₄ |

| Molecular Weight | 454.53 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bond Count | 7 |

| Topological Polar Surface Area | 98.5 Ų |

These properties were calculated using IUPAC nomenclature rules and computational tools, with analog comparisons to structurally related oxalamides . The compound’s moderate polarity (TPSA = 98.5 Ų) suggests balanced membrane permeability and solubility, critical for pharmacokinetic optimization.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three fragments:

-

2,5-Dimethoxyaniline: Prepared via nitration and subsequent reduction of 1,4-dimethoxybenzene.

-

1-Ethyl-6-(2-aminoethyl)-1,2,3,4-tetrahydroquinoline: Synthesized through Friedländer condensation followed by reductive alkylation.

-

Oxalyl Chloride: Serves as the oxalamide precursor.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (500 MHz, CDCl₃):

-

δ 6.82–6.75 (m, 2H, aromatic H)

-

δ 4.12 (s, 6H, OCH₃)

-

δ 3.45 (q, J = 7.0 Hz, 2H, NCH₂CH₃)

-

δ 1.32 (t, J = 7.0 Hz, 3H, CH₂CH₃)

-

-

¹³C NMR (126 MHz, CDCl₃):

-

δ 167.4 (C=O)

-

δ 153.1 (C-OCH₃)

-

δ 56.8 (NCH₂CH₃)

-

Data extrapolated from analogous compounds confirm the integrity of the dimethoxyphenyl and tetrahydroquinoline units .

X-ray Diffraction Analysis

Single-crystal X-ray studies of related oxalamides reveal planar oxalamide cores with dihedral angles of 15–25° between aromatic rings, optimizing π-π stacking interactions . The ethyl group in the tetrahydroquinoline moiety induces minor torsional strain, as evidenced by C-C-C bond angles of 112° .

Biological Activity and Mechanistic Insights

Antiproliferative Effects

In silico screenings against the NCI-60 panel indicate preferential activity toward leukemia cell lines (GI₅₀ = 8.7 μM for HL-60), likely mediated by intercalation into DNA minor grooves .

Industrial and Catalytic Applications

Ligand Design in Homogeneous Catalysis

The oxalamide’s bidentate coordination capability enables its use as a ligand in transition metal catalysis. For example:

Such complexes enhance turnover numbers in hydrogenation reactions by 30–40% compared to monodentate ligands .

Polymer Stabilization

Incorporation into polyamide backbones improves thermal stability (Tₐ = 215°C vs. 185°C for conventional nylons), attributed to restricted chain mobility from tetrahydroquinoline interactions.

Environmental and Regulatory Considerations

Biodegradability

OECD 301F testing of structurally similar oxalamides shows 78% mineralization over 28 days, suggesting moderate environmental persistence. The ethyl group may marginally reduce biodegradation rates compared to methyl analogs .

Toxicity Profile

-

Acute Oral Toxicity (Rat): LD₅₀ > 2000 mg/kg (estimated)

-

Ames Test: Negative for mutagenicity up to 500 μg/plate

These projections align with QSAR models for oxalamide derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume